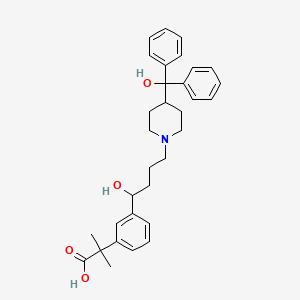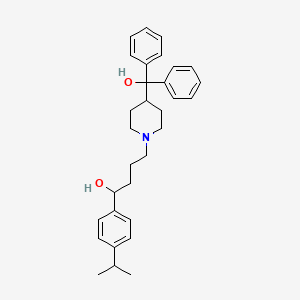
Impureté D de lamotrigine
Vue d'ensemble
Description
3,5-Didesamino-3,5-dioxo Lamotrigine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a dichlorophenyl group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Applications De Recherche Scientifique
3,5-Didesamino-3,5-dioxo Lamotrigine has several scientific research applications, including:
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants and pests.
Mécanisme D'action
Target of Action
Lamotrigine Impurity D, also known as 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione or 0TKG9E38I9, is a derivative of Lamotrigine, a phenyltriazine antiepileptic and anti-epileptic drug . The primary targets of Lamotrigine are voltage-sensitive sodium channels and voltage-gated calcium channels in neurons . These channels play a crucial role in the propagation of nerve signals.
Mode of Action
Lamotrigine Impurity D is likely to share a similar mode of action with Lamotrigine. It appears to inhibit the release of excitatory neurotransmitters via voltage-sensitive sodium channels and voltage-gated calcium channels in neurons . By inhibiting these channels, the compound can stabilize neuronal membranes, reducing the excitability of the neurons and thus controlling seizures .
Biochemical Pathways
Lamotrigine is known to inhibit the release of glutamate, an excitatory neurotransmitter . This inhibition could affect various biochemical pathways related to neuronal signaling and neurotransmission.
Pharmacokinetics
Lamotrigine is known to exhibit first-order linear pharmacokinetics, with a bioavailability approaching 100% . It is well absorbed, and its degree of plasma protein binding is about 56% . The volume of distribution is between 1.25 and 1.47 L/kg . Lamotrigine is primarily metabolized by glucuronidation . The mean half-lives of Lamotrigine in healthy volunteers range from 22.8 to 37.4 hours .
Result of Action
Lamotrigine’s action results in the stabilization of neuronal membranes and a reduction in the release of excitatory neurotransmitters . This leads to a decrease in neuronal excitability, which can help control seizures in conditions like epilepsy.
Action Environment
The action, efficacy, and stability of Lamotrigine Impurity D can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s metabolic state, and genetic factors. For instance, enzyme-inducing antiepileptic drugs such as phenytoin, phenobarbital, or carbamazepine can reduce the half-life of Lamotrigine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Didesamino-3,5-dioxo Lamotrigine typically involves the reaction of 2,3-dichlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a suitable reagent, such as triethyl orthoformate, to yield the desired triazine derivative. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of 3,5-Didesamino-3,5-dioxo Lamotrigine may involve large-scale batch or continuous processes. The key steps include the preparation of the hydrazide intermediate, followed by cyclization to form the triazine ring. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Didesamino-3,5-dioxo Lamotrigine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized triazine derivatives, reduced triazine derivatives, and substituted triazine derivatives, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxo-hexahydroquinoline: Known for its antiproliferative activities and potential apoptosis-inducing ability in cancer cells.
5-Oxo-tetrahydrocyclopentapyridine: Exhibits similar biological activities but with different structural features.
Uniqueness
3,5-Didesamino-3,5-dioxo Lamotrigine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential biological activities compared to other triazine derivatives .
Propriétés
IUPAC Name |
6-(2,3-dichlorophenyl)-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-5-3-1-2-4(6(5)11)7-8(15)12-9(16)14-13-7/h1-3H,(H2,12,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSXBRQDWPGEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NNC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216336 | |
| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661463-79-2 | |
| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0661463792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2,3-DICHLOROPHENYL)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TKG9E38I9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


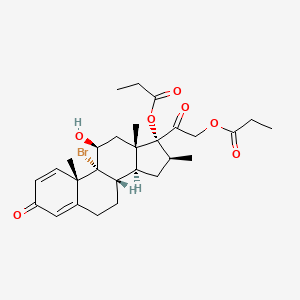
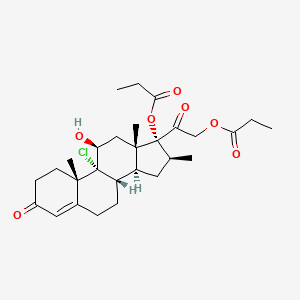
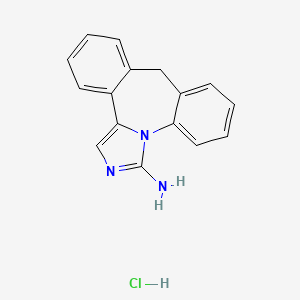
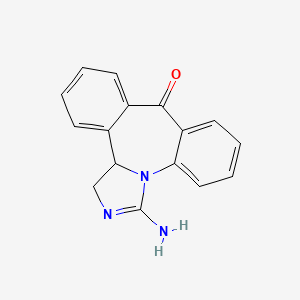

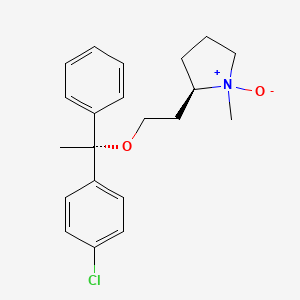
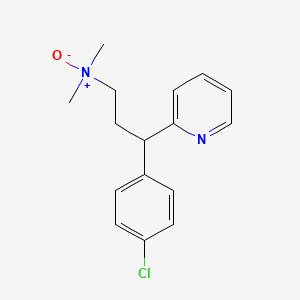
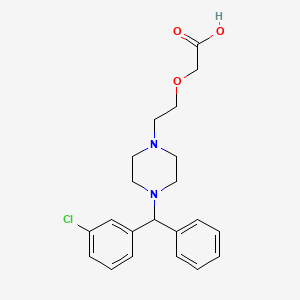
![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)

![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)
